4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide
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Overview
Description
4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide is a chemical compound with a complex structure that includes an amino group, a methyl group, and an oxolan-3-yloxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods: In an industrial setting, the production of benzamide derivatives like this compound can be scaled up using similar condensation reactions. The use of solid acid catalysts and ultrasonic irradiation can be adapted for large-scale production, ensuring efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The oxolan-3-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carbonyl group.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly for its amide structure which is common in many pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide involves its interaction with various molecular targets. The amino and oxolan-3-yloxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Amino-N-methylbenzamide: Lacks the oxolan-3-yloxy group, making it less versatile in certain applications.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of the oxolan-3-yloxy group, leading to different chemical properties and reactivity.
Uniqueness: 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide is unique due to the presence of the oxolan-3-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Properties
CAS No. |
917909-68-3 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-amino-N-methyl-3-(oxolan-3-yloxy)benzamide |
InChI |
InChI=1S/C12H16N2O3/c1-14-12(15)8-2-3-10(13)11(6-8)17-9-4-5-16-7-9/h2-3,6,9H,4-5,7,13H2,1H3,(H,14,15) |
InChI Key |
BMRNSTXLBXIPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N)OC2CCOC2 |
Origin of Product |
United States |
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